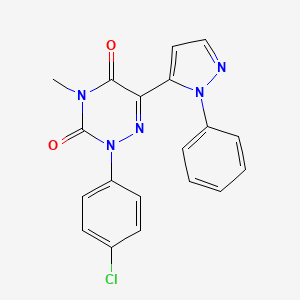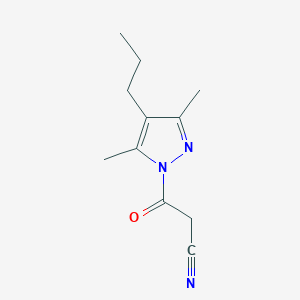
4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone
Übersicht
Beschreibung
4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone, otherwise known as CDP, is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. CDP is used in a variety of research applications, including drug synthesis, structure-activity relationship studies, and enzyme inhibition studies. CDP is also used in the synthesis of a variety of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Modes of Action of Pyridazinone Herbicides
The compound 4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as SAN-6706, has been studied for its herbicidal properties. One key study found that SAN-6706 inhibits the Hill reaction and photosynthesis in barley, accounting for its phytotoxicity. Interestingly, SAN-6706 also has additional properties, such as resistance to metabolic detoxification in plants and interference with chloroplast development, making it more effective than similar chemicals (Hilton et al., 1969).
Effects on Lipid Metabolism in Plants
Research on Arabidopsis thaliana revealed that SAN-6706 impacts the desaturation of linoleic acid in specific lipid molecules, indicating a significant influence on lipid composition and metabolism in plants (Norman & John, 1987).
Metabolism in Cranberry Plants
Studies on the metabolism of SAN-6706 in cranberry plants showed that it is readily translocated within the plant, with its metabolites being detectable in various plant parts. This suggests a comprehensive distribution and interaction of the compound within the plant system (Yaklich et al., 1974).
Influence on Nitrate and Nitrite Reductase
Another study investigated the effects of SAN-6706 on nitrate and nitrite reductase in wheat, finding that it inhibits the induction of these enzymes. This suggests a broader impact on the nitrogen metabolism of plants (Rao et al., 1988).
Herbicidal Tolerance in Cranberry
Research into the tolerance of cranberry to SAN-6706 found that certain application rates were non-phytotoxic, indicating potential for controlled herbicidal use in cranberry cultivation (Devlin & Demoranville, 1971).
Soil Degradation Studies
The degradation of SAN-6706 in soil has been studied, revealing that it degrades into other compounds over time. This information is vital for understanding the environmental impact and persistence of the herbicide in agricultural settings (Rahn & Zimdahl, 1973).
Eigenschaften
IUPAC Name |
4-chloro-5-(dimethylamino)-2-(2-oxopropyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-6(14)5-13-9(15)8(10)7(4-11-13)12(2)3/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXNGBLRXYMYKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=C(C=N1)N(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181183 | |
| Record name | 4-Chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone | |
CAS RN |
477855-87-1 | |
| Record name | 4-Chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477855-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-(dimethylamino)-2-(2-oxopropyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B3037212.png)

![1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3037214.png)
![1,1-Bis(4-chlorophenyl)-2-[(3-methylphenyl)sulfinyl]-1-ethanol](/img/structure/B3037215.png)
![1-(2-(3-Chloro-2-thienyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3037216.png)

![6-[(4-chlorobenzenesulfinyl)methyl]-N,N-dimethyl-2-(pyridin-2-yl)pyrimidin-4-amine hydrate](/img/structure/B3037218.png)





